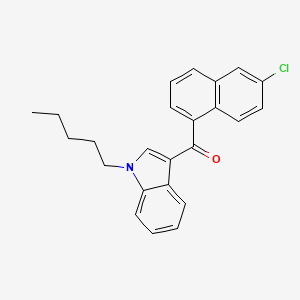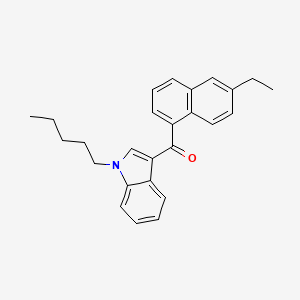
4-Methylethcathinone metabolite (hydrochloride) ((±)-Pseudoephedrine stereochemistry)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methylethcathinone (4-MEC) (hydrochloride) is a cathinone derivative identified in several designer, recreational drugs that are sold as “legal high” replacements for controlled stimulants such as methamphetamine and 3,4-methylenedioxymethamphetamine. This metabolite of 4-MEC features conversion of the β-keto group to β-hydroxy and is an enantiomeric mixture of the R,R and S,S orientations at carbons one and two, as in pseudoephedrine. The physiological and toxicological properties of this compound have not been elucidated. This product is intended for research and forensic applications.
Applications De Recherche Scientifique
Behavioral Effects and Addiction Potential
- Effects on Behavior and Addiction: 4-Methylethcathinone has been shown to induce conditioned place preference and affect locomotor activity, suggesting addictive potential and behavioral effects similar to other synthetic cathinones and stimulants like methamphetamine (Xu et al., 2015).
Toxicokinetic Studies and Maternal Consumption Impact
- Neonatal Withdrawal Syndrome: Chronic maternal consumption of 4-methylethcathinone can lead to neonatal withdrawal syndrome, highlighting the drug's impact during pregnancy (Pichini et al., 2014).
- Toxicokinetic Analysis: Various case studies have documented the presence and concentrations of 4-methylethcathinone in biological and non-biological materials, aiding in forensic toxicological analysis (Gil et al., 2013).
Pharmacokinetic Profiles and Effects
- Pharmacokinetic and Pharmacodynamic Profiles: Studies have investigated the pharmacokinetic profiles of methylone (a similar synthetic cathinone) and its metabolites in rats, providing insight into the metabolic pathways and effects of related compounds like 4-methylethcathinone (Elmore et al., 2017).
Forensic Identification and Quantification
- Forensic Analysis in Hair: The identification and quantification of 4-methylethcathinone in hair samples have been developed, which is crucial for determining the extent of drug use in individuals (Alvarez et al., 2017).
Metabolic Activity and Bioactive Metabolites
- Metabolic Activity: The metabolic activity of 4-methylethcathinone and its role in producing bioactive metabolites have been explored, which is essential for understanding its pharmacological effects (Mayer et al., 2016).
Case Reports and Toxicological Reviews
- Case Reports and Reviews: Various case reports and reviews provide insights into instances of intoxication and fatalities associated with 4-methylethcathinone use, contributing to a better understanding of its toxicological profile (Braham et al., 2020).
Brain Concentrations and Effects
- Brain Concentration Studies: Research on the brain concentrations of methylone and its metabolites post-administration provides information relevant to the understanding of 4-methylethcathinone's central nervous system effects (Centazzo et al., 2021).
Spectroelectrochemistry and Forensic Sensing
- Spectroelectrochemical Analysis: The use of spectroelectrochemistry in the rapid determination of synthetic cathinones like 4-MEC contributes to forensic applications and drug detection methodologies (González-Hernández et al., 2021).
Electrochemical Sensing in Forensic Analysis
- Electroanalytical Sensing in Forensic Analysis: The development of electrochemical sensing techniques for new psychoactive substances like 4-MEC assists in forensic analysis and identification of synthetic cathinones in street samples (Smith et al., 2014).
Hepatotoxicity Mechanisms
- Hepatotoxicity Studies: Investigating the mechanisms of hepatotoxicity triggered by synthetic cathinones, including 4-MEC, provides insights into the potential liver damage caused by these substances (Valente et al., 2016).
Drug Interactions and Transporter Function
- Monoamine Transporter Function: Understanding how 4-MEC and related cathinones interact with monoamine transporters reveals crucial information about their pharmacological properties (Saha et al., 2015).
Propriétés
Formule moléculaire |
C12H19NO · HCl |
|---|---|
Poids moléculaire |
229.8 |
InChI |
InChI=1S/C12H19NO.ClH/c1-4-13-10(3)12(14)11-7-5-9(2)6-8-11;/h5-8,10,12-14H,4H2,1-3H3;1H/t10-,12+;/m1./s1 |
Clé InChI |
OILWAWJXJPGPCJ-IYJPBCIQSA-N |
SMILES |
C[C@@H](NCC)[C@H](O)C1=CC=C(C)C=C1.Cl |
Synonymes |
4-MEC metabolite; 4-methyl-N-ethyl Cathinone metabolite |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







